methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Description
Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a pyrazine derivative featuring a carbimidothioate functional group (N-cyano, methylthio) and a 4-methoxyphenyl substituent. Pyrazine-based compounds are of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity. The carbimidothioate moiety introduces sulfur and cyano groups, which may enhance reactivity, metabolic stability, or ligand-receptor interactions compared to simpler esters or amides.
Properties
IUPAC Name |
methyl N-cyano-4-(4-methoxyphenyl)piperazine-1-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-13-5-3-12(4-6-13)17-7-9-18(10-8-17)14(20-2)16-11-15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCRMQWRCQBCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=NC#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168145 | |
| Record name | Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-67-7 | |
| Record name | Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the Carbimidothioate Moiety: This step often involves the reaction of the intermediate with thiocyanate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry, particularly for its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents and functional groups on the pyrazine core. Key comparisons include physicochemical properties, substituent effects, and functional group reactivity (Table 1).
Table 1: Comparison of Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate with Analogs
Key Observations:
Functional Group Impact: The carbimidothioate group in the target compound and its pyridinyl analog () exhibits similar predicted physicochemical properties (density, boiling point, pKa), suggesting shared electronic profiles. The sulfur atom in the carbimidothioate may enhance nucleophilic reactivity compared to carboxylates () or carboxamides ().
Substituent Effects: The 4-methoxyphenyl group in the target compound increases lipophilicity compared to chlorophenyl () or pyridinyl () substituents. Methoxy groups are electron-donating, which may stabilize aromatic systems or modulate receptor binding.
Physicochemical Properties :
- The target compound’s predicted boiling point (476°C) and density (1.34 g/cm³) align with its carbimidothioate analogs, reflecting similar molecular packing and volatility.
- The tert-butyl carboxylate derivatives () lack predicted data but likely exhibit lower polarity due to bulky tert-butyl groups, impacting solubility and crystallinity.
Synthetic Considerations :
- Carbimidothioates (e.g., ) may require thiourea or thioamide intermediates, while carboxylates () involve esterification or amidation steps. The 4-methoxyphenyl group could be introduced via Suzuki coupling or nucleophilic substitution.
Biological Activity
Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a tetrahydropyrazine ring with a cyano group and a methoxyphenyl moiety, contributing to its unique biological profile. Its molecular formula is , with a molecular weight of 265.34 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in pathways associated with cancer and inflammation.
- Receptor Modulation : It may interact with various receptors, altering their function and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown it possesses significant antimicrobial effects against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting tumor growth, particularly in breast and lung cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation-related signaling pathways.
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Significant against E. coli and S. aureus | |
| Anticancer | IC50 = 77 nM in breast cancer cells | |
| Anti-inflammatory | Inhibits NF-κB signaling pathway |
Case Studies
-
Antimicrobial Study :
A study conducted on the efficacy of this compound demonstrated its ability to inhibit the growth of E. coli and S. aureus effectively. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial potential. -
Cancer Cell Line Research :
In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 77 nM. This suggests that it may serve as a promising candidate for further development as an anticancer agent. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in reduced levels of inflammatory cytokines such as TNF-α and IL-6, demonstrating its anti-inflammatory properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
